molecular formula C11H11FO2 B8125426 4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene

Cat. No.: B8125426
M. Wt: 194.20 g/mol
InChI Key: AGKSVPGJWZHVSS-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H11FO2 It is a derivative of benzene, featuring an ethynyl group at the 4-position, a fluoro group at the 2-position, and a 2-methoxyethoxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution of the methoxyethoxy group can produce various ether derivatives.

Scientific Research Applications

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluoro group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to its bromo and chloromethyl analogs. This uniqueness makes it a valuable compound for studying specific chemical reactions and developing new materials with tailored properties.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-3-9-4-5-11(10(12)8-9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSVPGJWZHVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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